N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide

Description

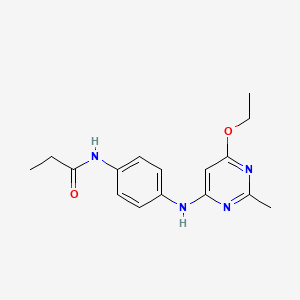

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is a small-molecule compound featuring a pyrimidine core substituted with ethoxy and methyl groups at positions 6 and 2, respectively. The pyrimidine ring is linked via an amino group to a para-substituted phenyl ring, which is further functionalized with a propionamide moiety.

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-4-15(21)20-13-8-6-12(7-9-13)19-14-10-16(22-5-2)18-11(3)17-14/h6-10H,4-5H2,1-3H3,(H,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETMBXAKQLSOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by alkylation with ethyl iodide to introduce the ethoxy group.

Amination: The amino group is introduced by reacting the pyrimidine derivative with an appropriate amine, such as aniline, under basic conditions.

Coupling with Propionamide: The final step involves coupling the aminopyrimidine with propionamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionic acid.

Reduction: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propanol.

Substitution: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)alkylpropionamide.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway involved. For example, it may inhibit kinase activity by competing with ATP binding, leading to reduced phosphorylation of downstream targets and altered cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in TRPV1 Antagonism

Compounds 38–42 () share the propionamide backbone but incorporate a 3-fluoro-4-(methylsulfonylamino)phenyl group instead of the pyrimidine-amino-phenyl system. Key differences include:

- Substituent Effects : The fluorophenyl and methylsulfonyl groups in TRPV1 antagonists enhance binding to ion channels, while the ethoxy-pyrimidine in the target compound may favor interactions with kinase ATP-binding pockets.

- Physicochemical Properties: TRPV1 analogs exhibit melting points of 116–130°C and yields of 64–95%, suggesting robust synthetic accessibility.

2.2 Prodrug Strategy: HM-1

HM-1 () is an N-propionylsulfonamide prodrug derived from K-5a2. Unlike the target compound, HM-1 includes a sulfonamide linker and a thienopyrimidine core, which improve aqueous solubility and reduce hERG cardiotoxicity. This highlights how propionamide modifications can optimize pharmacokinetics, a strategy applicable to the target compound if solubility issues arise .

2.3 Pharmaceutical Intermediate: Piperidinyl-Propanamide

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide () shares the propionamide group but replaces the pyrimidine-phenyl system with a piperidinyl-phenyl scaffold. The methoxymethyl group enhances metabolic stability, suggesting that similar substitutions in the target compound could modulate its pharmacokinetic profile .

2.4 Quinoline-Based Derivatives

The patent compound N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide () features a quinoline core with chlorine and pyridinylmethoxy substituents. Compared to the target compound’s pyrimidine, quinoline derivatives often exhibit broader kinase inhibition but higher molecular weight, which may limit bioavailability .

2.5 Kinase Inhibitors: Pyrimidine-Pyrazole Derivatives

Compounds 3e and 3f () are propionamides with pyrimidine-pyrazole cores. Both are synthesized via propionic anhydride coupling, similar to the target compound’s likely route. Their IC₅₀ values for FLT3 kinase inhibition (3e: 12 nM; 3f: 8 nM) underscore the importance of pyrimidine positioning and substituent bulk in target engagement—a consideration for optimizing the ethoxy-methylpyrimidine group in the target compound .

Data Table: Comparative Analysis

Key Findings

- Structural Flexibility: The propionamide group is versatile, accommodating diverse cores (pyrimidine, quinoline, piperidine) for varied targets.

- Substituent Impact : Electron-withdrawing groups (e.g., fluoro, methylsulfonyl) enhance receptor binding, while bulky substituents (e.g., ethoxy) may improve selectivity but reduce solubility.

- Synthetic Accessibility : High yields (up to 95% in TRPV1 analogs) and straightforward coupling reactions (e.g., propionic anhydride in ) suggest feasible scalability for the target compound .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C22H24N4O4

- Molecular Weight : 408.458 g/mol

The structure includes a pyrimidine ring, an ethoxy group, and an amine attached to a phenyl ring, which are common features in compounds with biological activity.

This compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria and viruses, suggesting potential antimicrobial properties for this compound.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting cell wall synthesis. |

| Antiviral | Potentially effective against certain viral infections. |

| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

-

Antimicrobial Studies :

- A study demonstrated that pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of key enzymes in bacterial metabolism.

- Another research highlighted the antiviral properties of similar compounds against influenza virus, suggesting that this compound may share this efficacy.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been shown to modulate inflammatory pathways, leading to reduced cytokine production in vitro. This suggests a potential application in treating inflammatory diseases.

-

Pharmacological Profiles :

- Comparative studies with known drugs indicate that the unique structural features of this compound may enhance its potency and selectivity for specific targets compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.